2-Bromo-1-dibenzo[b,d]furan-2-ylethanone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
109103-97-1 |
|---|---|
Molecular Formula |
C14H9BrO2 |
Molecular Weight |
289.12 g/mol |
IUPAC Name |
2-bromo-1-dibenzofuran-2-ylethanone |
InChI |
InChI=1S/C14H9BrO2/c15-8-12(16)9-5-6-14-11(7-9)10-3-1-2-4-13(10)17-14/h1-7H,8H2 |
InChI Key |
RDWCRZMXSYYAPF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C(=O)CBr |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C(=O)CBr |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 1 Dibenzo B,d Furan 2 Ylethanone
Strategies for Dibenzo[b,d]furan Core Construction
The dibenzo[b,d]furan framework is a crucial structural motif found in many natural products and functional materials. nih.govrsc.org Its synthesis has been a significant focus of chemical research, leading to the development of numerous effective strategies. These methods can be broadly categorized into intramolecular cyclizations, annulation reactions, and oxidative couplings.
Intramolecular cyclization is a prominent strategy for forming the dibenzo[b,d]furan core, typically involving the formation of a C-C or C-O bond from a suitably preconfigured precursor like a diaryl ether.
Palladium-catalyzed reactions are particularly prevalent. One efficient method involves the intramolecular cyclization of ortho-diazonium salts derived from diaryl ethers, which proceeds in refluxing ethanol (B145695) with palladium acetate (B1210297) as the catalyst. organic-chemistry.org Another approach is the phenol-directed C-H activation/C-O cyclization, which uses a practical Pd(0)/Pd(II) catalytic system with air as the terminal oxidant. acs.orgresearchgate.net This method is noted for its tolerance of various functional groups. acs.org The cyclization of o-iododiaryl ethers, which can be synthesized in one pot from phenols, is also effectively catalyzed by reusable palladium on carbon (Pd/C) under ligand-free conditions. organic-chemistry.org Furthermore, the reaction of o-iodophenols with silylaryl triflates yields O-arylated products that can be cyclized to dibenzofurans using a palladium catalyst, a method that accommodates a wide range of functional groups. organic-chemistry.orgbiointerfaceresearch.com
Copper catalysis also enables efficient cyclization. For instance, cyclic diaryliodonium triflates can be converted to dibenzofuran (B1670420) derivatives in high yields using a copper catalyst in water. nih.govnih.gov
Table 1: Selected Intramolecular Cyclization Methods for Dibenzo[b,d]furan Synthesis
| Precursor Type | Catalyst / Reagents | Key Features | Yields | Reference(s) |
|---|---|---|---|---|
| Diaryl ether diazonium salts | 3 mol% Pd(OAc)₂ | Base-free conditions in refluxing ethanol. | Good | organic-chemistry.org |
| Diaryl ethers (Phenol-directed) | Pd(OAc)₂ / Ligand, Air (Oxidant) | C-H activation/C-O cyclization; broad functional group tolerance. | Up to 94% | acs.org |
| o-Iododiaryl ethers | Reusable Pd/C | Ligand-free conditions. | Good | organic-chemistry.org |
| Cyclic diaryliodonium triflates | Cu-catalyst, Ligand | Oxygen-iodine exchange approach in water. | Up to 96% | nih.govnih.gov |
| o-Iodophenols + Silylaryl triflates | CsF, then Pd-catalyst | Two-step, one-pot process. | Good to Excellent | organic-chemistry.orgbiointerfaceresearch.com |
Annulation reactions construct the dibenzofuran skeleton by fusing a new ring onto an existing aromatic system. These methods often involve cascade or tandem reactions, providing rapid access to complex structures.
A novel and efficient one-pot protocol involves a tandem sequence of Pd-catalyzed cross-coupling/aromatization followed by a Cu-catalyzed Ullmann coupling between a 6-diazo-2-cyclohexenone and an ortho-haloiodobenzene. organic-chemistry.orgorganic-chemistry.org This method is valued for its operational simplicity and high selectivity. organic-chemistry.org Phosphine-catalyzed [3+2] annulation reactions represent another class of powerful synthetic tools for building heterocyclic rings, though specific applications to dibenzofurans are part of a broader field of annulation chemistry. rsc.org
Oxidative coupling involves the use of an oxidant to facilitate the formation of the key C-C or C-O bonds in the dibenzofuran core. These methods often utilize transition metal catalysts.
An intramolecular palladium(II)-catalyzed oxidative C-C bond formation under air, using pivalic acid as the solvent, offers high yields and reproducibility for both electron-rich and electron-deficient substrates. organic-chemistry.org Direct oxidative phenol-arene cross-coupling has also been developed as a "green" and targeted synthesis for dibenzofurans, particularly using electrochemical methods at boron-doped diamond (BDD) anodes. nih.gov While broadly applicable to benzofuran (B130515) synthesis, the oxidative coupling of hydroquinone (B1673460) derivatives with olefins in the presence of an oxidant like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and a Lewis acid demonstrates a general strategy for forming the furan (B31954) ring system fused to a benzene (B151609) ring. nih.gov
Functionalization at the C-2 Position of Dibenzo[b,d]furan to Form Ketones
Once the dibenzo[b,d]furan core is established, the next stage is the introduction of an acetyl group, typically at the C-2 position, to form the intermediate 1-(dibenzo[b,d]furan-2-yl)ethan-1-one. This is followed by alpha-bromination to yield the final product.
Friedel-Crafts acylation is a classic and widely used electrophilic aromatic substitution reaction for installing acyl groups on aromatic rings. rsc.org The reaction typically employs an acyl chloride or anhydride (B1165640) as the acylating agent and a Lewis acid catalyst. rsc.orgnih.gov
For sensitive heterocyclic substrates like furan and its derivatives, which are prone to polymerization under harsh acidic conditions, milder catalysts are preferred over aluminum chloride (AlCl₃). google.comstackexchange.com Boron trifluoride (BF₃) and other catalysts like zinc chloride or metal triflates have proven more effective. google.comstackexchange.comresearchgate.netgoogle.com For the acylation of furan with acetic anhydride, zinc chloride in the presence of acetic acid has been used to achieve high yields of 2-acetylfuran. google.com Catalytic amounts of metal triflates have also been successfully used for the acetylation of benzofuran, yielding primarily the 2-acetyl derivative. researchgate.net These milder conditions are directly applicable to the acylation of dibenzo[b,d]furan to selectively produce 1-(dibenzo[b,d]furan-2-yl)ethan-1-one.
Table 2: Representative Conditions for Friedel-Crafts Acylation of Furan Analogs
| Substrate | Acylating Agent | Catalyst / Conditions | Product | Yield | Reference(s) |
|---|---|---|---|---|---|
| Furan | Acetic Anhydride | Boron Trifluoride-Etherate | 2-Acetylfuran | Good | stackexchange.com |
| Furan | Acetic Anhydride | Zinc Chloride / Acetic Acid, 50°C | 2-Acetylfuran | 92.7% | google.com |
| Benzofuran | Acetic Anhydride | Metal Triflates (e.g., Sn(OTf)₂) / MeCN | 2-Acetylbenzofuran | 30-72% | researchgate.net |
| Furan | Acetic Anhydride | H-beta Zeolite, 70°C | 2-Acetylfuran | 87.6% | rsc.org |
While Friedel-Crafts acylation is the most direct route, other methods can be employed to introduce a carbonyl group. Destabilized amides have been shown to act as acylating agents in the presence of strong acids like triflic acid, representing an alternative to traditional acid chlorides and anhydrides. nih.gov These reactions can proceed in high yields and offer the advantage that the acid and amine by-products can often be recovered and recycled. nih.gov
The final step in the synthesis is the selective bromination of the methyl group of the acetyl moiety. This alpha-halogenation of a ketone is a standard transformation in organic synthesis. libretexts.org The reaction is typically carried out under acidic conditions, often using molecular bromine (Br₂) in a solvent like acetic acid. libretexts.orgmasterorganicchemistry.com The mechanism proceeds through an acid-catalyzed enol intermediate, which then acts as a nucleophile, attacking the electrophilic bromine. libretexts.orgmasterorganicchemistry.com This well-established methodology can be directly applied to 1-(dibenzo[b,d]furan-2-yl)ethan-1-one to furnish the target compound, 2-Bromo-1-dibenzo[b,d]furan-2-ylethanone.
Alpha-Bromination of 1-Dibenzo[b,d]furan-2-ylethanone
The introduction of a bromine atom at the alpha-position to the carbonyl group of 1-dibenzo[b,d]furan-2-ylethanone is a key transformation. This is typically achieved through electrophilic substitution on the corresponding enol or enolate intermediate.
Acid-Catalyzed Halogenation Mechanisms via Enol Intermediates
The acid-catalyzed bromination of ketones proceeds through an enol intermediate. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the acidity of the α-hydrogens. masterorganicchemistry.comlibretexts.org A subsequent deprotonation at the α-carbon by a weak base leads to the formation of a nucleophilic enol. masterorganicchemistry.comlibretexts.org This enol then attacks a molecule of elemental bromine (Br₂), leading to the formation of the α-bromo ketone and regeneration of the acid catalyst. masterorganicchemistry.comchemtube3d.com
The rate of this reaction is often found to be independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step. libretexts.org This is supported by kinetic studies showing the rate law to be dependent on the concentrations of the ketone and the acid catalyst. libretexts.org The mechanism is illustrated in Figure 1.
Figure 1: General Mechanism for Acid-Catalyzed α-Bromination of a Ketone
This diagram illustrates the key steps in the acid-catalyzed alpha-bromination of a ketone, starting with protonation, followed by enol formation, electrophilic attack by bromine, and final deprotonation to yield the product.
Due to the electron-withdrawing nature of the introduced halogen, the resulting α-bromo ketone is less basic than the starting ketone, which disfavors further protonation and subsequent polyhalogenation under acidic conditions. pressbooks.pub This allows for selective monobromination at the α-position. pressbooks.pub
Selective Alpha-Bromination Reagents and Conditions
While elemental bromine in acetic acid is a classic method for α-bromination, a variety of other reagents and conditions have been developed to improve selectivity, yield, and safety. libretexts.orgchemtube3d.com N-Bromosuccinimide (NBS) is a widely used and more manageable source of electrophilic bromine compared to liquid bromine. masterorganicchemistry.comnih.gov
The choice of catalyst and solvent system is crucial for achieving high regioselectivity. For aralkyl ketones, using NBS in the presence of a catalyst like Montmorillonite K-10 clay in methanol (B129727) has been shown to be effective for α-bromination. tandfonline.com Another approach involves the use of active aluminum oxide (Al₂O₃) in methanol at reflux, which also promotes selective α-monobromination of aralkyl ketones. nih.gov
Other notable reagents and systems for selective α-bromination include:
Copper(II) bromide (CuBr₂): A solid reagent that can be used for the bromination of ketones. nih.gov
Dioxane dibromide: A solid complex that offers a safer alternative to liquid bromine. nih.gov
Tetrabutylammonium (B224687) tribromide: A solid, stable reagent that is easy to handle. nih.gov
Hydrogen peroxide-hydrobromic acid (H₂O₂-HBr): A system that generates bromine in situ. nih.gov
Bromodimethylsulfonium bromide (BDMS): An effective reagent for regioselective α-monobromination of β-keto esters and 1,3-diketones. acs.org
The following table summarizes various reagents and conditions used for the selective α-bromination of ketones.
| Reagent/Catalyst | Solvent | Temperature | Key Features |
| Br₂ / Acetic Acid | Acetic Acid | Varies | Classic method, good for monobromination. libretexts.orgchemtube3d.com |
| N-Bromosuccinimide (NBS) / Montmorillonite K-10 | Methanol | 60–65 °C | Good yields, reusable catalyst. tandfonline.com |
| N-Bromosuccinimide (NBS) / Active Al₂O₃ | Methanol | Reflux | Selective for α-monobromination. nih.gov |
| Copper(II) Bromide (CuBr₂) | Varies | Varies | Solid, convenient reagent. nih.gov |
| Dioxane Dibromide | Varies | Varies | Safer alternative to liquid bromine. nih.gov |
| Bromodimethylsulfonium Bromide (BDMS) | Varies | 0–5 °C or RT | Highly regioselective for certain substrates. acs.org |
Microwave-Assisted Synthesis Protocols for Alpha-Bromo Ketones
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions. researchgate.netrsc.org In the context of α-bromination, microwave-assisted protocols have been successfully developed.
One notable method involves the use of NBS as the bromine source with p-toluenesulfonic acid (p-TSA) as a catalyst under microwave irradiation. researchgate.net This approach has been shown to be highly efficient for the selective monobromination of both aromatic and aliphatic carbonyl compounds, with reactions often completing within 30 minutes. researchgate.net The proposed mechanism for this transformation also proceeds through an enol intermediate, with the microwave energy accelerating the rate of reaction. researchgate.net
A study by Li and coworkers demonstrated the microwave-assisted bromination of aryl ketones using a slight excess of Br₂ in glacial acetic acid, with irradiation for 5 hours. nih.gov While effective, the use of acetic acid as a solvent can limit the substrate scope to those without acid-sensitive functional groups. nih.gov
The benefits of microwave-assisted synthesis in this context are clear, offering a rapid and efficient alternative to conventional heating methods.
Novel Approaches to Alpha-Bromo Ketone Formation from Precursors
Beyond the direct bromination of ketones, innovative methods have been developed to synthesize α-bromo ketones from different precursors. One such approach involves the oxidative transposition of vinyl halides using hypervalent iodine reagents like (diacetoxyiodo)benzene (B116549) (DIB) or phenyliodine(III) diacetate (PIDA). organic-chemistry.org
Another novel strategy is the one-pot synthesis of α,α-dibromoalkanones from alkynes using N,N-dibromo-p-toluenesulfonamide under ambient, metal- and catalyst-free conditions. organic-chemistry.org While this method yields dibrominated products, it highlights the ongoing development of new synthetic routes.
A particularly green and efficient method involves the use of hydrogen peroxide as an oxidant in conjunction with a bromine source. google.com For instance, a process using hydrogen peroxide to oxidize hydrogen bromide in situ generates bromine, which then reacts with the ketone. This method uses water as a solvent and boasts a high utilization of bromine, making it an environmentally friendly option. google.com
Electrochemical methods also represent a modern approach to α-bromination. For example, the solvent-free, ammonium (B1175870) bromide-mediated α-bromination of alkanones using ammonium persulfate as an oxidant has been reported. nih.gov These newer methods often focus on improving safety, environmental impact, and efficiency compared to traditional approaches.
Reactivity and Chemical Transformations of 2 Bromo 1 Dibenzo B,d Furan 2 Ylethanone
Nucleophilic Substitution Reactions Involving the Alpha-Bromine Atom
The bromine atom alpha to the carbonyl group in 2-Bromo-1-dibenzo[b,d]furan-2-ylethanone is highly susceptible to displacement by a wide range of nucleophiles. This reactivity is the foundation for constructing numerous heterocyclic systems.
Amination Reactions and Nitrogen-Containing Heterocycle Formation
The reaction of this compound with various nitrogen-based nucleophiles is a powerful method for synthesizing nitrogen-containing heterocycles. These reactions typically proceed via an initial SN2 displacement of the bromide, followed by a subsequent cyclization step.
For instance, reaction with primary amines can lead to the formation of α-amino ketones, which are precursors to various heterocycles. The reaction with ammonia (B1221849) or primary amines, followed by cyclization, can yield substituted pyrazines. More complex heterocycles can be accessed using bifunctional nitrogen nucleophiles. For example, reaction with 2-aminopyridine (B139424) or 2-aminopyrimidine (B69317) is expected to form imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrimidine (B1208166) derivatives, respectively, which are known to possess a wide range of biological activities. nih.gov Similarly, reactions with thioamides and thioureas can lead to the formation of thiazole (B1198619) rings, a common scaffold in medicinal chemistry. nih.gov
| Reactant | Product Type | Potential Heterocycle |
| Ammonia/Primary Amines | α-Amino Ketone | Pyrazine |
| 2-Aminopyridine | Imidazo[1,2-a]pyridine intermediate | Imidazo[1,2-a]pyridine |
| 2-Aminopyrimidine | Imidazo[1,2-a]pyrimidine intermediate | Imidazo[1,2-a]pyrimidine |
| Thiourea (B124793) | Thiazole intermediate | Aminothiazole |
Thiolation and Sulfur-Containing Heterocycle Synthesis
Analogous to amination, the alpha-bromine can be readily displaced by sulfur nucleophiles, a process known as thiolation. This opens pathways to a variety of sulfur-containing heterocycles. Reaction with thiols (R-SH) would produce α-thio ketones, which are themselves useful synthetic intermediates.
A particularly fruitful application of this reactivity is the Hantzsch thiazole synthesis, where the α-bromo ketone reacts with a thioamide. It is anticipated that reacting this compound with thiourea would yield 2-amino-4-(dibenzo[b,d]furan-2-yl)thiazole. The reaction with thiosemicarbazones can also be employed to generate more complex thiazole derivatives. ekb.eg The synthesis of sulfur-rich heterocycles is of interest for applications in materials science. nih.govresearchgate.net
| Reactant | Product Type | Potential Heterocycle |
| Thiol (R-SH) | α-Thio Ketone | - |
| Thiourea | Thiazole | 2-Amino-4-(dibenzo[b,d]furan-2-yl)thiazole |
| Thiosemicarbazide | Thiazole | 2-Hydrazinyl-4-(dibenzo[b,d]furan-2-yl)thiazole |
Cyclocondensation Reactions with Alpha-Bromo Ketones
Cyclocondensation reactions are a powerful tool for building cyclic structures in a single step. The α-bromo ketone moiety of this compound is an excellent electrophile for such transformations.
A classic example is the Hantzsch pyridine (B92270) synthesis, a multi-component reaction that can produce dihydropyridines. wikipedia.orgnih.govorganic-chemistry.orgresearchgate.net While the classical Hantzsch synthesis involves an aldehyde, a β-ketoester, and ammonia, modifications exist where an α-halo ketone can be used. Another important cyclocondensation is the Feist-Benary furan (B31954) synthesis, where the α-bromo ketone reacts with a β-dicarbonyl compound in the presence of a base like pyridine or piperidine (B6355638) to form substituted furans. It is plausible that this compound could react with a β-ketoester like ethyl acetoacetate (B1235776) to yield a highly substituted furan derivative.
| Reaction Name | Reactants | Product Type |
| Hantzsch Pyridine Synthesis (modified) | β-ketoester, enamine | Dihydropyridine |
| Feist-Benary Furan Synthesis | β-dicarbonyl compound, base | Substituted Furan |
| Paal-Knorr Pyrrole Synthesis (modified) | Primary amine, dicarbonyl compound | Substituted Pyrrole |
Elimination Reactions: Synthesis of Alpha,Beta-Unsaturated Carbonyl Compounds
Treatment of this compound with a suitable base can induce an elimination reaction (dehydrobromination) to form the corresponding α,β-unsaturated carbonyl compound, 1-(dibenzo[b,d]furan-2-yl)eth-1-en-1-one . These vinyl ketones are valuable Michael acceptors and dienophiles in various synthetic transformations. The choice of base and reaction conditions is crucial to favor elimination over nucleophilic substitution. Non-nucleophilic, sterically hindered bases such as diazabicycloundecene (DBU) or lithium diisopropylamide (LDA) are often employed to promote this transformation. The resulting α,β-unsaturated ketones are key building blocks in organic synthesis. mdpi.com
Cycloaddition Reactions and Annulation Pathways
While the dibenzofuran (B1670420) core is aromatic, the furan ring within the structure can, under certain conditions, participate in cycloaddition reactions, such as the Diels-Alder reaction. mdpi.com However, it is the α,β-unsaturated ketone, formed via elimination (as discussed in 3.2), that is a more likely participant in such reactions. As a dienophile, 1-(dibenzo[b,d]furan-2-yl)eth-1-en-1-one could react with a variety of dienes to construct new six-membered rings, a process known as [4+2] cycloaddition. nih.govnih.govresearchgate.net This strategy allows for the rapid construction of complex polycyclic systems containing the dibenzofuran moiety.
Tandem and Cascade Reactions Utilizing the Alpha-Bromo Ketone Moiety
The reactivity of the α-bromo ketone group in this compound makes it an ideal starting point for tandem or cascade reactions, where multiple bond-forming events occur in a single pot. These processes are highly efficient and can generate significant molecular complexity from simple starting materials.
For example, a reaction sequence could be initiated by a nucleophilic substitution at the alpha-carbon, followed by an intramolecular cyclization onto the dibenzofuran ring or the carbonyl group. A hypothetical tandem reaction could involve the reaction with a nucleophile that contains a diene functionality. After the initial substitution, an intramolecular Diels-Alder reaction could take place, leading to a complex, fused polycyclic product. Such cascade reactions are powerful strategies in the total synthesis of natural products.
Metal-Catalyzed Cross-Coupling Reactions at the Dibenzo[b,d]furan Core
The presence of a halogen, such as bromine, on the dibenzo[b,d]furan skeleton provides a versatile anchor point for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for building molecular complexity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide. For a bromo-dibenzo[b,d]furan system, this reaction would enable the introduction of a wide range of aryl, heteroaryl, or alkyl groups. The reaction is typically catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297) or palladium(II) chloride. semanticscholar.orgmdpi.comuwindsor.ca The choice of ligand, base, and solvent system is crucial for achieving high efficiency and yield. semanticscholar.orgorganic-chemistry.org For instance, reactions involving 2-(4-bromophenyl)benzofuran (B12281498) with various arylboronic acids have been successfully performed using a palladium(II) complex in an ethanol (B145695)/water mixture with potassium carbonate as the base, affording good to excellent yields of the coupled products. mdpi.comnih.govnih.gov This suggests that a similar strategy would be applicable to bromo-dibenzo[b,d]furan substrates.
Mizoroki-Heck Reaction
The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, offering a direct method for vinylation of the dibenzo[b,d]furan core. organic-chemistry.orglibretexts.org The reaction mechanism involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org Research on the Heck coupling of 2-acetyl-5-bromobenzofuran with styrene (B11656) has shown the reaction proceeds effectively in the presence of a palladium catalyst and a base, with the choice of solvent and additives like tetrabutylammonium (B224687) bromide (TBAB) being critical for achieving high conversion. researchgate.net These conditions provide a strong precedent for the successful vinylation of a bromo-dibenzo[b,d]furan core.
Buchwald-Hartwig Amination
For the synthesis of arylamines, the Buchwald-Hartwig amination is a premier method, creating a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org This reaction has broad applicability for introducing primary and secondary amines, as well as anilines and other nitrogen-containing heterocycles, onto the dibenzo[b,d]furan scaffold. wikipedia.orglibretexts.org The catalytic system typically consists of a palladium source and a specialized phosphine (B1218219) ligand, such as XPhos or t-BuXPhos, which are effective for coupling a variety of amines. nih.gov The choice of a strong, non-nucleophilic base like sodium tert-butoxide or cesium carbonate is essential for facilitating the catalytic cycle. nih.govnih.gov Studies on the amination of bromobenzene (B47551) with various heterocyclic amines have been optimized, providing a reliable framework for application to bromo-dibenzo[b,d]furan systems. nih.gov
Sonogashira Coupling
The Sonogashira coupling reaction is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction would allow for the introduction of alkynyl moieties onto the dibenzo[b,d]furan core. The process is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. mdpi.com However, copper-free conditions have also been developed. The reaction is compatible with a wide range of functional groups and has been applied to various polyhalogenated heterocycles. mdpi.comresearchgate.net The synthesis of benzo[b]furan derivatives via Sonogashira coupling provides a relevant model for the alkynylation of a bromo-dibenzo[b,d]furan core. researchgate.net
Derivatization and Structural Modification Studies of 2 Bromo 1 Dibenzo B,d Furan 2 Ylethanone Analogues
Diversification Strategies at the Ethanone (B97240) Moiety
The ethanone moiety, characterized by a carbonyl group and an α-bromine atom, is a highly reactive site for chemical derivatization. The presence of the bromine atom, a good leaving group, facilitates a variety of nucleophilic substitution reactions. This allows for the introduction of diverse functional groups, leading to the creation of new chemical entities with potentially altered properties.
Furthermore, the carbonyl group itself can be a target for modification. It can undergo condensation reactions, reductions, or serve as a handle for building more complex structures. These transformations significantly expand the chemical space accessible from the parent α-bromo ketone.
Table 1: Potential Diversification Reactions at the Ethanone Moiety
| Reaction Type | Reagent/Condition | Potential Product |
|---|---|---|
| Nucleophilic Substitution | Amines, Thiols, Alcohols | α-Amino, α-Thio, or α-Alkoxy ketones |
| Hantzsch Thiazole (B1198619) Synthesis | Thioamides | Thiazole-substituted dibenzo[b,d]furans |
| Favorskii Rearrangement | Base (e.g., alkoxide) | Dibenzo[b,d]furan-2-yl-acetic acid derivatives |
| Carbonyl Reduction | Sodium borohydride | 2-Bromo-1-(dibenzo[b,d]furan-2-yl)ethanol |
| Condensation Reaction | Hydrazine (B178648) derivatives | Pyrazole-fused dibenzo[b,d]furans youtube.com |
The versatility of the ethanone moiety is exemplified in the synthesis of various heterocyclic systems. For instance, the reaction of α-bromo ketones with thioamides is a classic route to thiazole rings. Similarly, condensation with hydrazine derivatives can yield pyrazoles, a strategy that relies on the 1,3-relationship of the carbonyl and the α-carbon, which can be seen as a masked dicarbonyl equivalent. youtube.com
Substituent Effects on the Dibenzo[b,d]furan Core
The electronic and photophysical properties of the dibenzo[b,d]furan system are highly sensitive to the nature and position of substituents on its aromatic rings. mdpi.comresearchgate.net Introducing electron-donating or electron-withdrawing groups can modulate the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing its charge transport capabilities, absorption, and emission spectra. nih.govacs.org
Studies on related dibenzo[b,d]furan derivatives have demonstrated that:
Positional Isomerism: The placement of substituents significantly impacts molecular properties. For example, modifying the substitution position of carbazole (B46965) units on a dibenzofuran (B1670420) core from the 2,8-positions to the 2,6- or 4,6-positions alters hole transport properties and device stability in organic light-emitting diodes (OLEDs). mdpi.com
Electronic Effects: The introduction of electron-withdrawing groups, such as fluorine atoms, can lead to a deepening of the LUMO level and a red-shift in emission spectra. acs.org Conversely, electron-donating groups can raise the HOMO energy level. nih.gov
Steric Effects: Bulky substituents can influence the solid-state packing of molecules. While they can sometimes hinder close π-π stacking, they can also restrict molecular rotation and structural deformation, leading to narrower and more defined emission spectra. acs.org For instance, the crystal structure of 2-(pentyloxy)dibenzo[b,d]furan shows that molecules arrange in a way that facilitates both hydrophobic interactions and π-π stacking. nih.govnih.gov
These substituent effects are crucial for tuning the properties of dibenzo[b,d]furan-based materials for specific applications, such as semiconductors in organic field-effect transistors (OFETs) and host materials in OLEDs. mdpi.comnih.gov
Table 2: Influence of Substituents on Dibenzo[b,d]furan Derivative Properties
| Derivative Type | Substituent/Modification | Observed Effect | Application Context |
|---|---|---|---|
| Carbazole-Dibenzofuran mdpi.com | Carbazole at 2,6-positions vs. 2,8-positions | Retarded hole transport but stabilized the host under positive polarons. | Blue Phosphorescent OLEDs |
| Dibenzo[d,d']benzo[2,1-b:3,4-b']difuran (DBBDF) nih.gov | Addition of a terminal benzene (B151609) ring (DNBDF) | Red-shifted absorption, lower oxidation potential, higher HOMO energy level. | Organic Field-Effect Transistors |
| BODIPY with Dibenzofuranyl acs.org | Dibenzofuranyl (DBF) vs. fluorinated phenyls | High photoluminescence quantum yield (98%); emission at 619 nm. | Red Fluorescent Emitters for OLEDs |
Molecular Hybridization Approaches with the Dibenzo[b,d]furan-Alpha-Bromo Ketone Scaffold
The 2-bromo-1-dibenzo[b,d]furan-2-ylethanone scaffold is a valuable building block for constructing complex molecular hybrids. This strategy involves coupling the dibenzofuran core, often via the reactive ethanone handle, to other molecular entities to create new compounds with combined or enhanced functionalities. chim.itacs.org Such hybridization is a prominent strategy in the development of pharmaceuticals and advanced materials. biointerfaceresearch.comresearchgate.net
The dibenzo[b,d]furan unit is a desirable component in these hybrids due to its rigid, planar structure and rich electron system, which are beneficial for electronic applications. researchgate.net In medicinal chemistry, the dibenzofuran nucleus is found in various compounds with demonstrated biological activities. biointerfaceresearch.comsemanticscholar.org
Examples of molecular hybridization include:
Hybrids with other Heterocycles: The ethanone moiety can be used to construct new heterocyclic rings, such as oxadiazoles (B1248032) or triazoles, attached to the dibenzofuran core. These hybrids have been investigated for their therapeutic potential. researchgate.net
Hybrids for Materials Science: The dibenzofuran scaffold has been incorporated into larger π-conjugated systems for use in organic electronics. For instance, it has been fused with other aromatic systems or linked to boron-based emitters to create novel materials for OLEDs with specific emission characteristics. researchgate.netrsc.org
This approach allows for the systematic modification of properties by combining the desirable features of the dibenzofuran-alpha-bromo ketone scaffold with those of other chemical motifs.
Table 3: Examples of Molecular Hybridization Based on the Dibenzo[b,d]furan Scaffold
| Hybrid Class | Coupled Moiety/Strategy | Target Application |
|---|---|---|
| Biologically Active Agents researchgate.net | Oxadiazole and Triazole rings | Anticancer, Thrombolysis |
| OLED Emitters rsc.org | Double boron (DB)-based multiresonance (MR) emitters | Narrowband Pure-Green Electroluminescence |
| Electrochromic Polymers researchgate.net | EDOT (3,4-ethylenedioxythiophene) units | Electrochromic Devices |
Advanced Applications of 2 Bromo 1 Dibenzo B,d Furan 2 Ylethanone and Its Derivatives in Chemical Science
Applications in Medicinal Chemistry Research (Pre-clinical Focus)
Derivatives of furan-containing heterocycles, including benzofurans and naphthofurans, have demonstrated a wide spectrum of pharmacological properties, establishing them as privileged structures in drug discovery. mdpi.comnih.govijprajournal.com The functionalization of these cores, particularly with halogen and acetyl groups, has been a key strategy in modulating their biological profiles. mdpi.com
The search for new antimicrobial agents is driven by the increasing incidence of drug-resistant pathogens. researchgate.net Heterocyclic compounds based on furan (B31954), benzofuran (B130515), and naphthofuran scaffolds have been a fertile ground for this research, with many derivatives exhibiting significant antimicrobial effects. nih.govijprajournal.comresearchgate.net
Bromoacetyl derivatives of benzofurans and related heterocyclic systems are recognized for their potential as antibacterial agents. mdpi.com The antibacterial efficacy of furan derivatives is well-documented, with compounds like nitrofurantoin (B1679001) having been used clinically. tubitak.gov.tr Research into naphtho[2,1-b]furan (B1199300) derivatives has also yielded compounds with excellent activity against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, synthesized naphthofuran derivatives showed promising results when tested against bacteria such as Streptococci, Staphylococcus aureus, Escherichia coli, and Pseudomonas. researchgate.net Similarly, studies on various furochromone derivatives have demonstrated high antimicrobial activity, in some cases comparable to standard antibiotics like cefotaxime (B1668864). nih.gov The activity of these compounds is often linked to their ability to interfere with essential bacterial processes.
Table 1: Selected Furan Derivatives and their Antibacterial Activity
| Compound Class | Target Organism(s) | Observed Activity | Reference(s) |
| Naphtho[2,1-b]furan derivatives | Streptococci (G+), S. aureus (G+), E. coli (G-), Pseudomonas (G-) | Excellent antibacterial results | researchgate.net |
| Furochromone derivatives | Various bacteria | High activity, comparable to cefotaxime (MIC = 1–4 μmol mL⁻¹) | nih.gov |
| Azetidinone derivatives of Naphtho[2,1-b]furan | E. coli and other tested organisms | Promising to high activity | researchgate.net |
| 5-Nitrofuran derivatives | Broad-spectrum | Potent antibacterial agents | tubitak.gov.tr |
| Thiazolidine-2,4-dione derivatives | S. aureus, E. coli | Good antimicrobial activity |
In addition to antibacterial properties, the furan scaffold is integral to compounds investigated for antifungal and antiviral activities. mdpi.com For example, Cicerfuran, a benzofuran derivative isolated from chickpea roots, has shown antifungal activity. nih.gov Certain azetidinone derivatives synthesized from a naphtho[2,1-b]furan core were active against Candida albicans and Aspergillus niger. researchgate.net Furochromone derivatives are also known to possess antiviral properties. nih.gov The mutagenic properties of some nitronaphtho[2,1-b]furan derivatives have been extensively studied, which, while a concern for therapeutic use, highlights their potent biological activity. tubitak.gov.tr
Table 2: Antifungal and Antiviral Activity of Selected Furan Derivatives
| Compound Class | Target Organism(s) | Observed Activity | Reference(s) |
| Azetidinone derivatives of Naphtho[2,1-b]furan | Candida albicans, Aspergillus niger | Active | researchgate.net |
| Cicerfuran (Benzofuran derivative) | Fungi | Antifungal activity noted | nih.gov |
| Furochromone derivatives | Viruses | Antiviral activity reported | nih.gov |
| Thiazolidine-2,4-dione derivatives | C. albicans | Good antifungal activity |
The development of novel anticancer agents is a primary focus of modern medicinal chemistry, with a significant emphasis on identifying new molecular targets and mechanisms to overcome the limitations of current therapies. nih.govmdpi.com Benzofuran and dibenzofuran (B1670420) derivatives have emerged as a promising class of compounds in this area, with many exhibiting potent antiproliferative and cytotoxic effects against various cancer cell lines. nih.govmdpi.com
Systematic studies have revealed that bromoalkyl and bromoacetyl derivatives of benzofurans, a class to which 2-Bromo-1-dibenzo[b,d]furan-2-ylethanone belongs, exhibit the highest cytotoxicity in certain assays. mdpi.com For example, a series of 1,2-dihydronaphtho[2,1-b]furan (B1253133) derivatives were synthesized and evaluated for their anti-proliferative potential against human breast cancer cells (MDA-MB-468 and MCF-7), with several compounds showing promising anticancer activity. researchgate.netnih.gov
A key strategy in modern cancer drug discovery is the targeting of specific enzymes that are crucial for tumor growth and survival. nih.gov Protein kinases are a major class of such targets. Casein Kinase II (CK2), a serine/threonine protein kinase, is frequently upregulated in cancer and plays a role in cell proliferation and apoptosis suppression, making it an attractive target for cancer therapy. nih.govresearchgate.net
The development of CK2 inhibitors has advanced significantly, with several chemical classes showing potent activity. nih.govnih.gov Notably, polyhalogenated benzimidazole (B57391) and benzotriazole (B28993) derivatives, such as TBBt (4,5,6,7-tetrabromo-1H-benzotriazole), are potent CK2 inhibitors. nih.gov The bromine atoms on the aromatic ring are often essential for high-affinity binding to the ATP-binding site of the kinase. nih.gov Given the structural similarities, halogenated dibenzo[b,d]furan derivatives represent a logical scaffold for designing novel CK2 inhibitors. The ATP binding site of CK2 has unique features that can be exploited to achieve inhibitor specificity over other kinases. nih.gov A new series of furan embelin (B1684587) derivatives has also been synthesized and characterized as ATP-competitive CK2 inhibitors, further validating the potential of furan-based scaffolds in this domain. researchgate.net
Table 3: Examples of Kinase Inhibitors with Furan or Halogenated Scaffolds
| Inhibitor Class / Compound | Target Kinase(s) | Activity / Significance | Reference(s) |
| 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) | CK2 | Potent inhibitor (IC₅₀ = 0.3 µM); Bromine atoms are key for binding. | nih.gov |
| DMAT (2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole) | CK2, PIM1, HIPK2 | Potent but less selective inhibitor. | researchgate.net |
| Furan embelin derivatives | CK2 | Synthesized as ATP-competitive inhibitors. | researchgate.net |
| CX-4945 (Silmitasertib) | CK2 | ATP-competitive inhibitor that entered clinical trials. | nih.gov |
Understanding the molecular target and mechanism of action is critical for the rational development of anticancer drugs. mdpi.com For active bromoacetyl derivatives of benzofurans, research has pointed towards multiple potential mechanisms. One identified molecular target for some of the most active benzofuran derivatives is tubulin. mdpi.com These compounds can disrupt microtubule dynamics, a mechanism shared by established chemotherapy agents, leading to cell cycle arrest and apoptosis.
Another important mechanism is the induction of apoptosis (programmed cell death). mdpi.com Studies on active benzofuran derivatives have confirmed their ability to induce apoptosis in leukemia cells. mdpi.com This process is often mediated through the activation of caspases, such as caspase-3/7. mdpi.com Furthermore, some derivatives have been shown to induce cell death through pro-oxidative effects, increasing reactive oxygen species within cancer cells. mdpi.com
In other related heterocyclic systems, compounds have been designed as multi-target agents. For instance, certain derivatives have been developed to inhibit both the colchicine (B1669291) binding site on tubulin and the enzyme topoisomerase II, which is crucial for maintaining DNA structure. nih.gov This dual-action approach aims to enhance anticancer efficacy and potentially circumvent drug resistance. nih.gov The electrophilic nature of the bromoacetyl group in this compound makes it an ideal candidate for covalent modification of biological targets, such as cysteine residues in enzyme active sites, suggesting a potential mechanism of irreversible inhibition.
Anti-mycobacterial Agent Development and Evaluation
The quest for new anti-mycobacterial agents is a critical area of research due to the emergence of drug-resistant strains of Mycobacterium tuberculosis. frontiersin.org Derivatives of dibenzofuran and the structurally related benzofuran have shown promise in this field. researchgate.netresearchgate.net While direct studies on the anti-mycobacterial activity of this compound are not prevalent, its role as a synthetic intermediate is crucial for creating more complex molecules with potential therapeutic value. The α-bromoketone group can be readily transformed into various heterocyclic systems or tethered to other bioactive moieties, a common strategy in the development of new drug candidates.
For instance, benzofuran derivatives have been synthesized and evaluated for their in-vitro anti-mycobacterial activity against M. tuberculosis H37Rv. frontiersin.org Some of these compounds have exhibited significant inhibitory potential. frontiersin.org The general synthetic strategies often involve the modification of a core structure, and a bromoacetyl group on a heterocyclic ring is a well-established starting point for such modifications. This allows for the introduction of different substituents to explore their effect on the anti-mycobacterial efficacy. The development of benzofuran-isatin hybrids, for example, has yielded compounds with potent activity against both drug-susceptible and multi-drug resistant (MDR) strains of M. tuberculosis.
Research into various heterocyclic compounds has demonstrated the importance of specific structural features for anti-mycobacterial activity. For example, in a series of 7-O-substituted-4-methyl-2H-2-chromenone derivatives, those with longer alkyl chains showed optimal inhibitory activity against M. tuberculosis. rsc.org Similarly, the modification of ciprofloxacin (B1669076) at the 7-position has led to derivatives with enhanced anti-mycobacterial properties. frontiersin.org These examples underscore the strategy of using a core structure and introducing various substituents to enhance biological activity, a role for which this compound is well-suited.
Table 1: Examples of Benzofuran Derivatives and their Anti-mycobacterial Activity
| Compound Class | Target Organism | Key Findings |
|---|---|---|
| Benzofuran-isatin hybrids | M. tuberculosis H37Rv and MDR-TB | Exhibited considerable anti-mycobacterial activities with MIC values ranging from 0.25 to 8 µg/mL. |
| 2,5-Disubstituted benzimidazoles | M. tuberculosis H37Rv | Showed excellent in vitro antimycobacterial activity. frontiersin.org |
| 7-Substituted ciprofloxacin derivatives | M. tuberculosis | Most compounds demonstrated better in vitro antimycobacterial activity than ciprofloxacin. frontiersin.org |
Structure-Activity Relationship (SAR) Studies for Biological Targets
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For dibenzofuran and benzofuran derivatives, SAR studies have been instrumental in identifying key structural features necessary for their therapeutic effects. researchgate.netnih.govresearchgate.net The dibenzofuran scaffold itself is a significant pharmacophore. nih.gov
In the context of developing inhibitors for specific biological targets, such as protein tyrosine phosphatases (PTPs), dibenzofuran derivatives have been synthesized and evaluated. nih.gov A study on novel dibenzofuran derivatives as PTP-MEG2 inhibitors revealed that specific substitutions on the dibenzofuran core are crucial for potent and selective inhibition. nih.gov For instance, one of the most active compounds achieved its potency and specificity by interacting with unique peripheral binding pockets of the enzyme's active site. nih.gov The dibenzofuran group's van der Waals interactions were identified as being responsible for the compound's potency and selectivity. nih.gov
SAR studies on benzofuran derivatives with anticancer activity have highlighted the importance of substitutions at the C-2 position. researchgate.net Ester or heterocyclic ring substitutions at this position were found to be crucial for the cytotoxic activity of the compounds. researchgate.net This underscores the utility of a precursor like this compound, where the bromoethanone group at the 2-position provides a convenient point for introducing such diversity.
Furthermore, 3D-QSAR (Quantitative Structure-Activity Relationship) studies can generate pharmacophore models that identify the essential features for biological activity. nih.gov For the PTP-MEG2 inhibitors, a model identified one ring aromatic feature, three hydrophobic features, and two hydrogen bond acceptor features as important for binding to the active site. nih.gov This type of in-silico analysis guides the rational design of more potent and selective inhibitors.
Rational Design of Ligands and Covalent Inhibitors
The rational design of ligands and inhibitors for specific biological targets is a cornerstone of modern drug discovery. made-in-china.commdpi.com This approach often relies on understanding the three-dimensional structure of the target protein and using computational tools to design molecules that will bind with high affinity and selectivity. mdpi.com The dibenzofuran scaffold, being a rigid and well-defined structure, is an excellent starting point for the rational design of new ligands. rsc.org
Covalent inhibitors, which form a covalent bond with their target protein, can offer advantages such as increased potency and a longer duration of action. mdpi.comnih.gov The design of targeted covalent inhibitors involves incorporating a reactive "warhead" into a ligand that can form a bond with a specific amino acid residue, often a cysteine, in the target's binding site. The α-bromoketone functionality of this compound is a potential electrophilic warhead that could be exploited in the design of covalent inhibitors.
The development of covalent kinase inhibitors (CKIs) is an active area of research. made-in-china.com An integrated computational workflow can be used for the rational design of CKIs, taking into account factors like the reactivity and accessibility of nucleophilic amino acid residues in the kinase. made-in-china.com While specific examples of covalent inhibitors derived directly from this compound are not detailed in the provided search results, the chemical nature of the compound makes it a suitable candidate for such a design strategy. The dibenzofuran core could serve as the scaffold that positions the bromo-ketone group for a targeted covalent interaction.
Applications in Materials Science
The unique photophysical and electronic properties of the dibenzofuran moiety have led to its incorporation into a variety of advanced materials, particularly for applications in organic electronics.
Organic Light-Emitting Diode (OLED) Components
Dibenzofuran derivatives are increasingly being investigated for use in various components of Organic Light-Emitting Diodes (OLEDs). Their high thermal stability and wide bandgap make them suitable for host materials and charge-transporting layers.
Hole transport materials (HTMs) are a critical component of OLEDs and perovskite solar cells, responsible for efficiently transporting positive charge carriers (holes). Dibenzofuran-based compounds have emerged as promising HTMs due to their good planarity, high thermal stability, and tunable molecular structure.
Researchers have developed oligomeric HTMs by incorporating p-methoxyaniline-substituted dibenzofuran units. researchgate.net Extending the π-conjugation in these materials has been shown to increase their thermal stability and hole mobility. For instance, a series of spiro-type HTMs with dibenzofuran units as edge groups have been developed, with one derivative leading to a power conversion efficiency of 23.38% in a perovskite solar cell, outperforming the commercial standard, spiro-OMeTAD. nih.gov
The synthesis of these advanced HTMs often involves the functionalization of a dibenzofuran core. The presence of a reactive group, such as the bromo-ethanone in this compound, would provide a key synthetic entry point to attach the amine functionalities that are common in hole-transporting molecules. For example, the synthesis of some dibenzofuran-based HTMs involves a bromination step followed by an amination reaction.
Table 2: Performance of Dibenzofuran-Based Hole Transport Materials
| Material | Device Type | Key Performance Metric |
|---|---|---|
| Spiro-type HTM with dibenzofuran units | Perovskite Solar Cell | Power Conversion Efficiency of 23.38% nih.gov |
| Oligomer HTM with dibenzofuran units (tDBF) | Flexible Perovskite Solar Cell | Power Conversion Efficiency of 19.46% researchgate.net |
| Methoxyaniline-substituted dibenzofuran (BF-002) | Perovskite Solar Cell | Power Conversion Efficiency of 14.20% |
The inherent fluorescence of the dibenzofuran scaffold makes it an attractive core for the development of fluorescent probes for various sensing applications. These probes are designed to exhibit a change in their fluorescence properties, such as intensity or wavelength, upon interaction with a specific analyte.
Dibenzofuran α-amino acids have been synthesized and shown to be rigid tyrosine mimics with enhanced fluorescent properties. These have been used as FRET (Förster Resonance Energy Transfer) donors to monitor peptide hydrolysis by a serine protease. The synthesis of these fluorescent amino acids can involve the functionalization of a pre-existing dibenzofuran ring system.
Furthermore, dibenzo[a,c]phenazine-based fluorescent probes have been developed for the selective and sensitive detection of thiophenols in environmental water samples. These probes demonstrate the versatility of using rigid aromatic structures as the basis for highly specific chemosensors. The synthetic routes to such complex fluorescent probes often rely on the functionalization of a core heterocyclic structure, a role that could be fulfilled by derivatives of this compound. The optoelectronic properties of these materials, including their absorption and emission spectra, are key to their function as fluorescent probes.
Organic Semiconductor Research and Performance
The dibenzo[b,d]furan moiety is a key building block in the design of organic semiconductors due to its rigid and planar structure, which facilitates intermolecular interactions and charge transport. rsc.orgresearchgate.net The introduction of a bromoethanone group at the 2-position of the dibenzofuran core, creating this compound, provides a versatile handle for further chemical modifications, allowing for the synthesis of a wide range of derivatives with tailored electronic properties.
Research into dibenzofuran-based materials has demonstrated their potential in various organic electronic devices, including Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). researchgate.netbeilstein-journals.org For instance, derivatives of dibenzofuran have been utilized as host materials in phosphorescent OLEDs (PhOLEDs). rsc.orgrsc.org In one study, two new hole transport materials (HTMs), FCzTPA and FCzDPNA, incorporating dibenzo[b,d]furan, were synthesized. rsc.orgrsc.org The resulting red PhOLEDs using FCzTPA as the host exhibited a turn-on voltage of 3.4 V and a maximum external quantum efficiency (EQE) of 18.61%. rsc.org
Furthermore, ladder-type π-conjugated compounds containing a benzo[2,1-b:3,4-b']difuran skeleton have been synthesized and evaluated as organic semiconductors. beilstein-journals.org OFETs fabricated with these materials displayed p-type characteristics. beilstein-journals.org For example, an OFET based on syn-DBBDF showed a hole mobility of up to 1.5 × 10⁻³ cm²·V⁻¹·s⁻¹. beilstein-journals.org Another derivative, syn-DNBDF, exhibited an even higher hole mobility of less than 1.0 × 10⁻¹ cm²·V⁻¹·s⁻¹. beilstein-journals.org
The performance of these materials is intrinsically linked to their molecular structure. The introduction of different functional groups allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport in electronic devices. beilstein-journals.orgacs.org For example, the HOMO and LUMO energy levels of syn-DBBDF were determined to be -5.36 eV, indicating their potential as stable semiconducting materials. beilstein-journals.org
| Device Type | Material | Key Performance Metric | Value |
|---|---|---|---|
| Red PhOLED | FCzTPA | Maximum External Quantum Efficiency (EQE) | 18.61% rsc.org |
| Red PhOLED | FCzTPA | Turn-on Voltage | 3.4 V rsc.org |
| OFET | syn-DBBDF | Hole Mobility | <1.5 × 10⁻³ cm²·V⁻¹·s⁻¹ beilstein-journals.org |
| OFET | syn-DNBDF | Hole Mobility | <1.0 × 10⁻¹ cm²·V⁻¹·s⁻¹ beilstein-journals.org |
| Green PhOLED | BF-Ir2 | Maximum External Quantum Efficiency (EQE) | 23.7% researchgate.net |
| Green PhOLED | BF-Ir3 | Maximum Power Efficiency | 96.8 lm W⁻¹ researchgate.net |
Thermal Stability Investigations of Dibenzo[b,d]furan-Based Materials
A critical factor for the operational lifetime and reliability of organic electronic devices is the thermal stability of the constituent materials. rsc.orgrsc.org Dibenzofuran-based compounds have shown excellent thermal properties, making them attractive for practical applications. rsc.orgrsc.org
Studies on hole transport materials incorporating the dibenzo[b,d]furan unit have revealed high decomposition temperatures (Td) and glass transition temperatures (Tg). rsc.orgrsc.org For instance, the HTMs FCzTPA and FCzDPNA exhibited decomposition temperatures (at 5% weight loss) of 416 °C and 452 °C, respectively. rsc.org Their glass transition temperatures were also notably high, at 190 °C for FCzTPA and 207 °C for FCzDPNA. rsc.org These values are significantly higher than those of commonly used HTMs like NPB (Tg = 98 °C) and TPD (Tg = 63 °C), indicating superior morphological stability at elevated temperatures. rsc.org
The rigid and twisted molecular structure resulting from the combination of dibenzofuran with other aromatic units, such as carbazole (B46965) and triarylamine, is credited for this enhanced thermal stability. rsc.orgrsc.org This structural rigidity helps to prevent crystallization and maintain a stable amorphous film, which is essential for consistent device performance. rsc.org
The thermal properties of other dibenzofuran derivatives further underscore their robustness. For example, iridium(III) complexes with dibenzofuran-containing ligands, designed as green emitters for PhOLEDs, also demonstrate good thermal stability. researchgate.net Similarly, host materials for blue OLEDs based on anthracene-dibenzofuran derivatives show thermal decomposition temperatures above 351 °C. elsevierpure.com
| Material | Decomposition Temperature (Td) | Glass Transition Temperature (Tg) |
|---|---|---|
| FCzTPA | 416 °C rsc.org | 190 °C rsc.org |
| FCzDPNA | 452 °C rsc.org | 207 °C rsc.org |
| m-PPDF | >351 °C elsevierpure.com | Not Reported |
| p-PPDF | >351 °C elsevierpure.com | Not Reported |
π-Conjugated System Design and Electronic Properties
The electronic properties of organic materials are fundamentally governed by their π-conjugated systems. The dibenzofuran unit serves as an excellent scaffold for the design of extended π-conjugated molecules with specific optoelectronic characteristics. advanceseng.commdpi.com The fusion of benzene (B151609) and furan rings in dibenzofuran creates a rigid, electron-rich aromatic system that can be chemically modified to tune its electronic energy levels and charge transport properties. advanceseng.comrsc.org
The design of novel π-conjugated systems based on dibenzofuran often involves its combination with other functional moieties, such as thiophene (B33073), carbazole, and various electron-donating or electron-withdrawing groups. rsc.orgadvanceseng.com For example, the synthesis of hybrid polymers combining dibenzofuran and thiophene units has led to materials with unique electrochemical and electrochromic properties. advanceseng.com These materials hold promise for applications in displays and other optoelectronic devices. advanceseng.com
The introduction of a bromoethanone group in this compound offers a reactive site for extending the π-conjugation through various cross-coupling reactions. organic-chemistry.orgorganic-chemistry.org This allows for the systematic modification of the molecular structure to control the HOMO-LUMO energy gap, which in turn determines the absorption and emission properties of the material.
For instance, in the design of host materials for OLEDs, the triplet energy level is a crucial parameter. Dibenzofuran-based hosts have been shown to possess high triplet energies, making them suitable for efficient energy transfer to phosphorescent emitters. rsc.org The HTMs FCzTPA and FCzDPNA, for example, have triplet energies of 2.56 eV and 2.74 eV, respectively. rsc.orgrsc.org
Furthermore, the strategic design of π-conjugated systems incorporating dibenzofuran can lead to materials with balanced charge transport properties. By combining electron-donating and electron-accepting units within the same molecule, it is possible to create bipolar materials that can efficiently transport both holes and electrons. This is particularly important for achieving high efficiency in OLEDs.
| Compound | HOMO Level (eV) | LUMO Level (eV) | Triplet Energy (eV) |
|---|---|---|---|
| FCzTPA | -5.15 rsc.org | -1.93 rsc.org | 2.56 rsc.orgrsc.org |
| FCzDPNA | -5.39 rsc.org | -2.19 rsc.org | 2.74 rsc.orgrsc.org |
| syn-DBBDF | -5.36 beilstein-journals.org | Not Reported | Not Reported |
| DBF-BODIPY | -5.71 acs.org | -3.49 acs.org | Not Reported |
| DFP-BODIPY | -5.71 acs.org | -3.53 acs.org | Not Reported |
Computational and Theoretical Investigations of 2 Bromo 1 Dibenzo B,d Furan 2 Ylethanone and Its Derivatives
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between small molecules, like derivatives of 2-Bromo-1-dibenzo[b,d]furan-2-ylethanone, and biological macromolecules, such as proteins.
Research on dibenzofuran (B1670420) derivatives has utilized molecular docking to explore their potential as inhibitors of various enzymes. For instance, docking studies on novel dibenzofuran derivatives have been conducted to investigate their inhibitory activities against protein tyrosine phosphatase PTP-MEG2. nih.gov These studies revealed that the dibenzofuran moiety can form significant van der Waals interactions within the active site of the protein, contributing to both the potency and selectivity of the inhibitor. nih.gov Specifically, the interactions with unique peripheral binding pockets were identified as crucial for the specific targeting of PTP-MEG2. nih.govresearchgate.net
Similarly, molecular docking has been employed to understand the binding modes of dibenzofuran derivatives with other protein targets. In a study of benzofuran (B130515) and indole (B1671886) derivatives as histone lysine (B10760008) methyl transferase (HKMT) inhibitors, molecular docking was used to identify key binding interactions, which aided in the design of new molecules with improved predicted biological activity. eurjchem.com The correlation between docking scores and experimentally determined inhibitory concentrations often validates the binding hypotheses and guides further lead optimization. nih.gov
The following table summarizes the key interactions observed in molecular docking studies of dibenzofuran derivatives with their protein targets:
| Derivative Class | Protein Target | Key Interactions | Reference |
| Dibenzofuran Derivatives | PTP-MEG2 | Van der Waals interactions with peripheral binding pockets | nih.gov |
| Benzofuran and Indole Derivatives | HKMT | Hydrogen bonding and hydrophobic interactions | eurjchem.com |
| 5-benzylidenethiazolidine-2,4-dione derivatives | VEGFR-2 | Hydrogen bonds, hydrophobic interactions | nih.gov |
Quantum Chemical Calculations on Reactivity and Selectivity Profiles
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and selectivity of molecules. These methods provide detailed information about reaction mechanisms, transition states, and the energies of different molecular conformations.
DFT studies have been applied to understand the reaction pathways of dibenzofuran under various conditions. For example, research has explored the hydrodeoxygenation (HDO) of dibenzofuran, a process relevant to biofuel upgrading. nih.gov These calculations have elucidated the thermochemical parameters of different reaction routes, such as the saturation of the phenyl rings followed by deoxygenation versus the initial cleavage of the C-O bond. nih.gov Such studies have also investigated the influence of solvents, like water and methanol (B129727), on the reaction energetics. nih.gov
Furthermore, DFT calculations have been used to investigate the cycloaddition reactions of furan-containing compounds, which are relevant to the synthesis of complex dibenzofuran derivatives. pku.edu.cn By calculating the activation energies of different reaction pathways, researchers can predict the most favorable conditions for obtaining desired products. pku.edu.cn These theoretical insights are invaluable for designing efficient synthetic strategies.
A theoretical study on the reactions of dibenzofuran in a reducing environment using DFT revealed that C-O bond scission has a high energy barrier. nih.gov The study also showed that bimolecular reactions with hydrogen atoms or molecules have significantly lower barriers, providing insights into its decomposition pathways. nih.gov
Structure-Activity Relationship (SAR) Modeling and Prediction
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial for the rational design of new bioactive molecules. These methods aim to correlate the chemical structure of a compound with its biological activity.
For dibenzofuran derivatives, 3D-QSAR studies have been instrumental in identifying the key structural features that influence their inhibitory activity against specific targets. In the case of PTP-MEG2 inhibitors, a pharmacophore model was generated which highlighted the importance of specific features like hydrogen bond acceptors, hydrophobic groups, and ring aromatic features for potent inhibition. nih.gov This model provides a roadmap for designing new derivatives with enhanced activity.
QSAR studies have also been applied to predict the toxicity of dibenzofurans and related compounds. nih.gov By developing models that relate molecular structure to toxicity, it is possible to screen new compounds for potential adverse effects in the early stages of drug development, thereby reducing the need for extensive animal testing. nih.gov
The following table presents a summary of key findings from SAR studies on furan-containing compounds:
| Compound Series | Biological Target | Key SAR Findings | Reference |
| Dibenzofuran Derivatives | PTP-MEG2 | One ring aromatic, three hydrophobic, and two hydrogen bond acceptor features are important for activity. | nih.gov |
| YC-1 Derivatives | HIF-1 | Fluoro substitution at the ortho position of the benzyl (B1604629) ring is crucial for inhibitory activity. | nih.gov |
| iST2-1 Derivatives | ST2/IL-33 | Substitutions of hydrophobic groups on the 4-position of the B-ring led to lower IC50 values. | nih.gov |
Spectroscopic Property Predictions and Validation Studies
Computational methods can predict various spectroscopic properties of molecules, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predictions are valuable for the structural elucidation of newly synthesized compounds and for understanding their electronic properties.
While specific computational studies on the spectroscopic properties of this compound are not widely available in the provided search results, the methodologies are well-established. For instance, DFT calculations are routinely used to predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. By comparing the predicted spectra with experimental data, the proposed chemical structure can be confirmed.
Circular dichroism (CD) spectroscopy, combined with in silico methods, has been used to study the interaction of benzofuran derivatives with proteins like bovine serum albumin (BSA). nih.gov These studies have shown that such compounds can alter the secondary structure of the protein. nih.gov
Molecular Dynamics Simulations for Conformational and Binding Analysis
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes of molecules and their binding stability with proteins over time.
MD simulations have been used to complement molecular docking studies of dibenzofuran derivatives. For instance, in the study of MMP-12 inhibitors, MD simulations revealed a stable and compact binding of the compounds within the enzyme's active site. tandfonline.com This provides stronger evidence for the proposed binding mode than static docking alone.
Similarly, MD simulations of benzofuran and indole derivatives bound to HKMT have been used to determine the stability of the complex and to calculate binding free energies, further validating the potential of these compounds as inhibitors. eurjchem.com These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, which can be critical for understanding the mechanism of action.
Future Perspectives and Research Directions for 2 Bromo 1 Dibenzo B,d Furan 2 Ylethanone Chemistry
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of 2-Bromo-1-dibenzo[b,d]furan-2-ylethanone is not widely documented, presenting an immediate opportunity for the development of novel synthetic methodologies. A plausible two-step approach would involve the Friedel-Crafts acylation of dibenzofuran (B1670420), followed by α-bromination of the resulting ketone. biointerfaceresearch.comlibretexts.org Future research should focus on optimizing this pathway according to the principles of green chemistry.
Traditional Friedel-Crafts acylations often rely on stoichiometric amounts of Lewis acids like AlCl₃, which generate significant halogenated waste. khanacademy.org Modern, more sustainable alternatives could involve using solid acid catalysts or methanesulfonic anhydride (B1165640), which can promote the reaction with minimal and non-halogenated waste streams. organic-chemistry.org
Similarly, classical α-bromination of ketones can use elemental bromine, a toxic and corrosive reagent. nih.gov Greener methods that avoid this have been developed, employing systems like H₂O₂-HBr or N-bromosuccinimide (NBS), which offer improved safety and environmental profiles. nih.govnih.gov The use of polymer-supported brominating agents could also facilitate easier product purification and catalyst recycling. rsc.org
Table 1: Potential Sustainable Synthetic Routes
| Reaction Step | Traditional Reagent | Proposed Sustainable Alternative | Advantages of Alternative |
|---|---|---|---|
| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | Carboxylic acids with methanesulfonic anhydride organic-chemistry.org | Metal- and halogen-free, minimal waste |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | Solid acid catalysts (e.g., zeolites, sulfated zirconia) nih.gov | Catalyst reusability, reduced corrosion |
| α-Bromination | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) nih.gov | Safer handling, avoids corrosive HBr byproduct |
| α-Bromination | Elemental Bromine (Br₂) | H₂O₂-HBr or polymer-supported pyridinium (B92312) bromide perbromide nih.govrsc.org | "On-water" conditions, easier purification |
Exploration of Novel Reactivity Patterns and Synthetic Utilities
The α-bromo ketone moiety is an exceptionally versatile electrophile, making this compound a powerful intermediate for constructing a wide array of molecular architectures. The carbon atom bearing the bromine is highly susceptible to nucleophilic attack, enabling the formation of new carbon-heteroatom bonds.
A primary area for exploration is the synthesis of heterocyclic compounds, which are cornerstones of medicinal chemistry. nih.gov
Thiazole (B1198619) Synthesis: The Hantzsch thiazole synthesis is a classic reaction where an α-halo ketone condenses with a thioamide. youtube.comchemhelpasap.com Reacting this compound with thiourea (B124793) or substituted thioamides could yield a novel class of 2-amino-4-(dibenzo[b,d]furan-2-yl)thiazoles, merging the biologically active dibenzofuran core with the versatile thiazole ring. nih.govmdpi.com
Imidazole Synthesis: Similar condensation reactions with amidines can lead to the formation of substituted imidazoles.
Other Heterocycles: The reactivity can be extended to the synthesis of furanones, pyridazinones, and other complex heterocyclic systems by choosing appropriate nucleophilic partners. nih.gov
Beyond heterocycle formation, the α-bromo ketone can undergo other important transformations, such as Favorskii rearrangements and dehydrobromination to yield the corresponding α,β-unsaturated ketone, which is itself a valuable synthetic intermediate. libretexts.orgopenstax.org
Design of Advanced Derivatives with Tuned Biological and Material Properties
The dibenzofuran scaffold is a "privileged structure" in drug discovery and a key component in organic electronics. researchgate.netbiointerfaceresearch.comchim.it By strategically modifying this compound, advanced derivatives with finely tuned properties can be designed.
In medicinal chemistry, dibenzofuran derivatives have shown a range of biological activities, including anticancer and antibacterial properties. researchgate.netbiointerfaceresearch.comthesciencein.org The α-bromo ketone handle allows for the attachment of other pharmacophores. For example, reacting it with a thioamide could produce a dibenzofuran-thiazole conjugate, potentially leading to compounds with enhanced or novel anticancer activity.
In materials science, dibenzofurans are valued for their thermal stability and electronic properties, making them excellent candidates for host materials in organic light-emitting diodes (OLEDs). rsc.orgnih.govmdpi.com The performance of these materials is highly dependent on their molecular structure. rsc.org The reactive ketone group on this compound could be used to attach electron-donating or electron-withdrawing groups, thereby tuning the HOMO/LUMO energy levels and triplet energy of the resulting molecule to optimize it for specific applications, such as in yellow or red phosphorescent OLEDs. rsc.orgacs.org
Table 2: Prospective Derivatives and Their Potential Properties
| Derivative Class | Synthetic Transformation | Target Property | Field of Application |
|---|---|---|---|
| Dibenzofuran-Thiazoles | Hantzsch synthesis with thioamides nih.gov | Anticancer, Antibacterial biointerfaceresearch.com | Medicinal Chemistry |
| Dibenzofuran-Imidazoles | Reaction with amidines | Antifungal, Anti-inflammatory | Medicinal Chemistry |
| Dibenzofuran-Carbazoles | Nucleophilic substitution with carbazole (B46965) derivatives | High triplet energy host material nih.gov | Organic Electronics (OLEDs) |
| Dibenzofuran-Triphenylamines | Nucleophilic substitution with triphenylamine (B166846) derivatives | Hole-transport material mdpi.com | Perovskite Solar Cells, OLEDs |
| α,β-Unsaturated Ketones | Dehydrobromination openstax.org | Michael acceptor for further functionalization | Synthetic Chemistry |
Integration into Multi-component Reaction Schemes for Complex Molecule Synthesis
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, adhering to the principles of atom economy and green chemistry. mdpi.com α-Halo ketones are classic substrates for several MCRs.
The Hantzsch thiazole synthesis is a prime example of an MCR when a one-pot procedure is used. mdpi.com Integrating this compound into such a scheme with an aldehyde and ammonium (B1175870) acetate (B1210297) in the presence of a sulfur source could rapidly generate highly substituted and structurally diverse dibenzofuran-thiazole hybrids. This strategy allows for the creation of large libraries of complex molecules for high-throughput screening in drug discovery programs. The ability to build molecular complexity in a single, efficient step is a significant advantage over traditional multi-step synthesis.
Synergistic Applications Across Diverse Scientific Disciplines
The future of this compound chemistry is particularly exciting at the intersection of different scientific fields. The molecule's inherent bifunctionality—a photophysically and biologically relevant core with a synthetically versatile handle—opens the door to creating materials with synergistic properties.
Theranostics: A derivative could be designed to be both a fluorescent emitter for bio-imaging (a materials science application) and a targeted anticancer agent (a medicinal chemistry application). Such a molecule could simultaneously diagnose and treat a disease.
Functional Polymers: The compound could be incorporated as a monomer into polymers. The dibenzofuran unit would impart thermal stability and specific electronic properties to the polymer backbone, while the ketone or derived functional groups could be used for post-polymerization modification or for sensing applications.
Catalysis: Derivatives could be designed to act as ligands for metal catalysts, where the dibenzofuran scaffold provides a rigid and well-defined steric environment.
The exploration of these synergistic applications will require interdisciplinary collaboration between synthetic chemists, material scientists, and biologists to fully unlock the potential of this versatile building block.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
